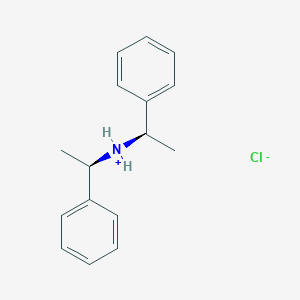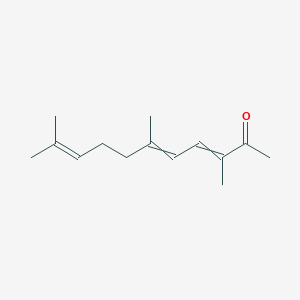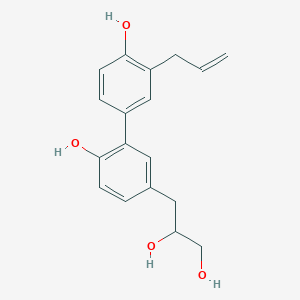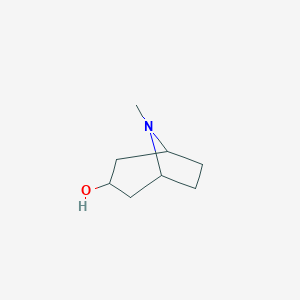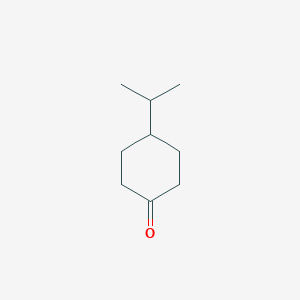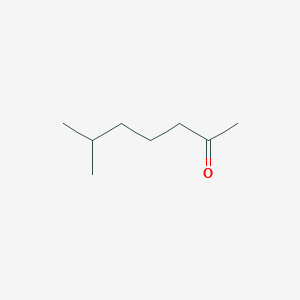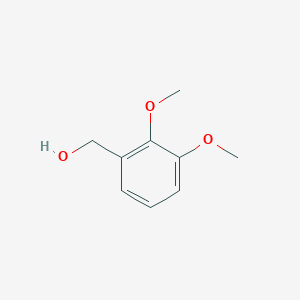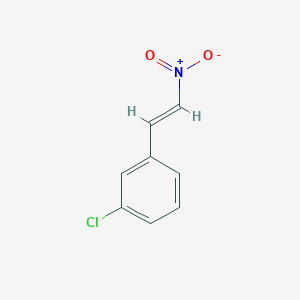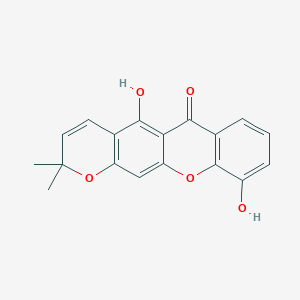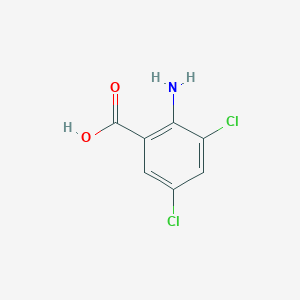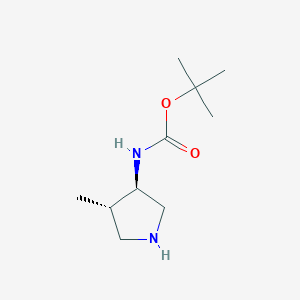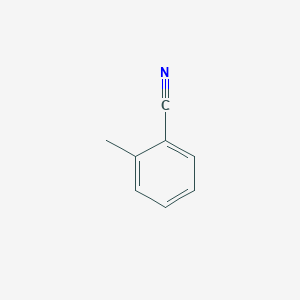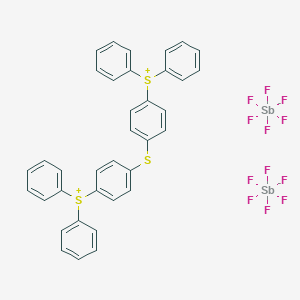
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-))
Übersicht
Beschreibung
The compound is part of a broader category of substances studied for their unique chemical and physical properties, contributing to advances in materials science, particularly in the development of semiconductors and polymeric materials.
Synthesis Analysis
Research has shown various methods for synthesizing compounds with complex sulfonium groups, including electrophilic reactions that involve the efficient formation of bonds between sulfur atoms and aromatic rings. For example, studies have detailed the synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, demonstrating the versatility of sulfonium in forming n-type semiconductors with applications in organic field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).
Molecular Structure Analysis
Investigations into the molecular structures of sulfonium-based compounds reveal significant insights into their electron delocalization and bond characteristics. For instance, research into acyclic sulfur−nitrogen compounds provides an understanding of the electron delocalization that affects bond lengths and angles, contributing to the high gas-phase acidity observed in certain sulfonium derivatives (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of sulfonium compounds has been explored through various reactions, including electrophilic and oxidative polymerization processes. These studies have elucidated the mechanisms and efficiency of sulfide bond formation, crucial for developing polymers with specific properties (Tsuchida et al., 1994).
Physical Properties Analysis
Sulfonium compounds exhibit unique physical properties, such as solubility in polar solvents and the ability to form thin, flexible films. These characteristics are vital for applications in electronics and materials science, where the solubility and film-forming ability of polymers play a crucial role (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of sulfonium-based materials, including their thermal stability, conductivity, and optical properties, have been extensively researched. For example, sulfonated poly(thiophenylenes) demonstrate excellent proton conductivity and water affinity, attributes beneficial for developing high-performance polymer electrolytes (Miyatake et al., 1997).
Wissenschaftliche Forschungsanwendungen
Formation of One-Dimensional Arrays : Gold thiolate and di(gold)sulfonium functions are used for joining molecular units into one-dimensional arrays through metal-metal contacts, as demonstrated in the study of gold(I) phenylene-1,3- and -1,4-dithiolates (Ehlich, Schier, & Schmidbaur, 2002).
Polymerization Initiators : Novel sulfonium salts, such as those studied by Takahashi, Sanda, and Endo (2004), can initiate radical and cationic polymerizations of epoxy monomers at lower temperatures (Takahashi, Sanda, & Endo, 2004).
Electrophilic Reactions for Sulfide Bond Formation : Phenyl bis(phenylthio) sulfonium cation acts as an effective electrophile in the oxidative polymerization of diphenyl disulfide (Tsuchida, Yamamoto, & Shouji, 1994).
Sulfide Synthesis : Interaction of sulfur with phenylated diynes yields various sulfides, including 11,11′-thiobis-(6-phenyl-5,12-naphthacenedione) and 12,12′-thiobis(7-phenylbenzo (Blum et al., 1993).
Stabilization of Sulfonium Ylides : The structure of sulfonium ylides stabilized by the malonylide moiety, focusing on factors contributing to their stability, is another area of research (Galloy et al., 1983).
Photooxidative Polymerization : Poly(2,6-dimethylphenylene sulfide) synthesis by photooxidative polymerization represents an efficient method for forming poly(thio-2,6-dimethyl-1,4-phenylene) (Yamamoto, Oyaizu, & Tsuchida, 1994).
Conductivity Enhancement : Poly(thiaheterohelicene) derived from polysulfonium precursor Poly(4,6-bis(dodecylthio)-1,3-phenylene-alt-2-methyl-1,3-phenylene) can enhance conductivity when doped with specific agents (Takemura, Sone, & Nishide, 2008).
Poly(thioarylene) Synthesis : The photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide leads to efficient formation of poly(thio-2,6-dimethyl-1,4-phenylene) without metal salt contamination (Yamamoto, Oyaizu, & Tsuchida, 1993).
Anodic Oxidation for Oligo(p‐phenylene sulfide)s : Anodic oxidation of diphenyl disulfides in acidic media is a method for preparing oligo(p‐phenylene sulfide)s (Yamamoto et al., 1992).
Synthesis of Macrocyclic Oligomers : Facile synthesis and polymerization of Macrocyclic 1,4-Phenylene Sulfide (PPS) oligomers to form high molecular weight poly(phenylene sulfide) is another area of interest (Wang & Hay, 1996).
Proton Conductivity Studies : Poly(thiophenylenesulfonic acid) demonstrates excellent proton conductivity, attributed to high carrier concentration and good water affinity (Miyatake et al., 1997).
Photolithography and Microelectronics : Aryl cyclic sulfonium zwitterions are utilized to produce nonionic polymers useful for photolithography and microelectronic applications (So et al., 2000).
Fuel Cell Applications : Hexafluoroisopropylidene-containing sulfonated poly(arylene thioether phosphine oxide)s exhibit properties suitable for proton exchange membranes in fuel cells (Gui et al., 2010).
Eigenschaften
IUPAC Name |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREXYWKFHDOSNT-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28F12S3Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909315 | |
| Record name | Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1028.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) | |
CAS RN |
89452-37-9 | |
| Record name | Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089452379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (thiodi-4,1-phenylene)-bis-(diphenylbis)(OC-6,11)hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



